1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
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Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxole, oxadiazole, piperidine, and a phenyl group with an isopropylsulfonyl substituent . These groups are common in many pharmaceuticals and could suggest a potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole is a fused ring system, and the piperidine is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the oxadiazole could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of the benzo[d][1,3]dioxole could potentially increase the compound’s lipophilicity, which could affect its absorption and distribution in the body .Scientific Research Applications
Synthesis and Biological Activities
Antibacterial Study : Compounds with 1,3,4-oxadiazole bearing structures, including those incorporating piperidine and phenylsulfonyl moieties, have been synthesized and demonstrated moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This highlights their potential in developing new antibacterial agents (Khalid et al., 2016).
Butyrylcholinesterase Inhibition : A series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and evaluated for their inhibitory activity against butyrylcholinesterase (BChE), an enzyme related to Alzheimer's disease. Molecular docking studies provided insights into ligand-BChE binding affinity, suggesting these compounds' potential for therapeutic applications (Khalid et al., 2016).
Chemical Characterization and Theoretical Studies
- Structural and Theoretical Analysis : The synthesis and structural characterization of compounds incorporating the benzo[d][1,3]dioxol moiety and piperidine have been reported, with single-crystal X-ray diffraction confirming their structures. Theoretical calculations, including density functional theory (DFT), provided insights into their electronic structures and potential reactive sites (Karthik et al., 2021).
Herbicidal and Fungicidal Activities
Herbicidal Activity : Aryl-formyl piperidinone derivatives have shown significant herbicidal activity, particularly against 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. This suggests their utility in agricultural applications for weed control (Fu et al., 2021).
Fungicidal Activity : Novel indole-based 1,3,4-oxadiazoles have been synthesized and shown potential as fungicides, indicating their applicability in combating fungal infections in agriculture (Nagarapu & Pingili, 2014).
Future Directions
Properties
IUPAC Name |
1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S/c1-16(2)35(30,31)20-8-5-17(6-9-20)12-23(29)28-11-3-4-19(14-28)25-27-26-24(34-25)18-7-10-21-22(13-18)33-15-32-21/h5-10,13,16,19H,3-4,11-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWIYLXKFHATQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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